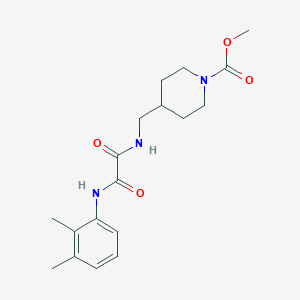
Methyl 4-((2-((2,3-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-((2,3-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-((2-((2,3-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
CAS Registry Number: 1222-42-0
IUPAC Name: this compound
The structure features a piperidine ring, an acetamido group, and a dimethylphenyl moiety, which are critical for its biological interactions.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates that it may function through:
- Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes related to inflammatory pathways.
- Receptor Modulation: The compound may modulate receptor activity, particularly those involved in pain perception and inflammation.
Antinociceptive Effects
Several studies have explored the antinociceptive (pain-relieving) properties of the compound. For instance:
- Study Findings: In a rodent model, the compound exhibited significant antinociceptive effects with an effective dose (ED50) of 0.54 mg/kg in hot plate tests, indicating its potential as an analgesic agent .
Anti-inflammatory Properties
The anti-inflammatory potential has also been investigated:
- Mechanistic Studies: The compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
Case Studies and Research Findings
Safety and Toxicology
While the biological activities are promising, safety profiles are crucial for further development:
- Toxicological Studies: Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.
Propriétés
IUPAC Name |
methyl 4-[[[2-(2,3-dimethylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12-5-4-6-15(13(12)2)20-17(23)16(22)19-11-14-7-9-21(10-8-14)18(24)25-3/h4-6,14H,7-11H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRWNXPRANMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













